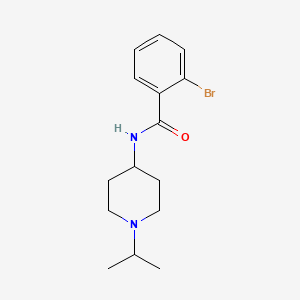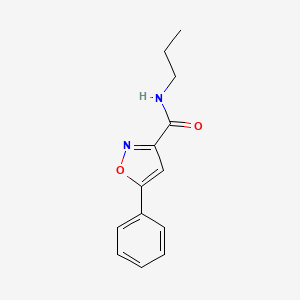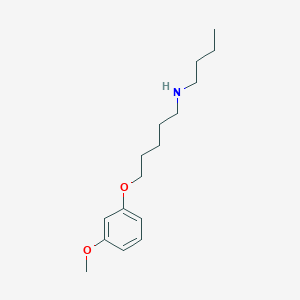
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide, also known as BIPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. This process is crucial for maintaining the acid-base balance in the body. Inhibition of carbonic anhydrase by this compound may lead to a decrease in bicarbonate production, which may have various physiological effects.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory activities. This compound has also been found to inhibit the activity of carbonic anhydrase, which may have various physiological effects. Inhibition of carbonic anhydrase by this compound may lead to a decrease in bicarbonate production, which may affect the acid-base balance in the body. This compound has also been found to have potential applications in the treatment of glaucoma, epilepsy, and cancer.
実験室実験の利点と制限
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it useful for investigating the role of this enzyme in various physiological processes. This compound is also relatively easy to synthesize, which makes it readily available for use in research studies. However, there are also some limitations to using this compound in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. This compound has also been found to have potential toxicity, which may limit its use in in vivo studies.
将来の方向性
For research on 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide may focus on investigating its potential applications in the treatment of glaucoma, epilepsy, and cancer, as well as improving its solubility and reducing its toxicity.
合成法
The synthesis of 2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has been achieved by various methods. One of the commonly used methods involves the reaction of 2-bromoaniline and N-isopropylpiperidine in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain this compound. Another method involves the reaction of 2-bromoaniline and N-isopropylpiperidine with benzoyl isocyanate. The resulting product is then treated with hydrochloric acid to obtain this compound.
科学的研究の応用
2-bromo-N-(1-isopropyl-4-piperidinyl)benzamide has been used in various scientific research studies. It has been found to have potential applications in the field of medicinal chemistry, particularly in the development of new drugs. This compound has been reported to have anticonvulsant, analgesic, and anti-inflammatory activities. It has also been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes. This compound has been used in studies to investigate the role of carbonic anhydrase in various diseases, including glaucoma, epilepsy, and cancer.
特性
IUPAC Name |
2-bromo-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-11(2)18-9-7-12(8-10-18)17-15(19)13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTCIQDJOBAUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-methoxyethyl)[2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B5220491.png)
![1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5220495.png)

![3-(3-chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5220510.png)
![1-(2-fluorobenzyl)-4-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B5220513.png)
![1-ethoxy-2-[3-(2-isopropoxyphenoxy)propoxy]benzene](/img/structure/B5220521.png)
![1-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzene](/img/structure/B5220523.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B5220543.png)

![N-[4-(1-pyrrolidinylmethyl)phenyl]acetamide](/img/structure/B5220556.png)

